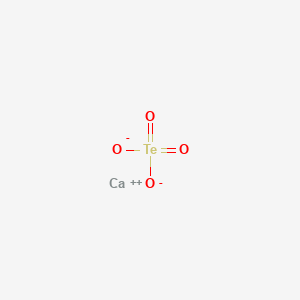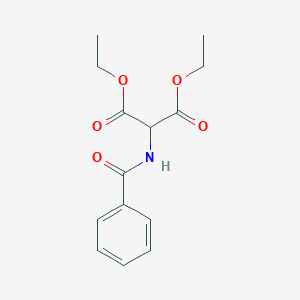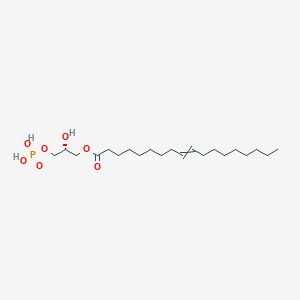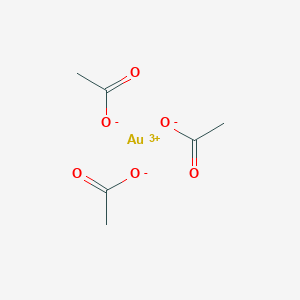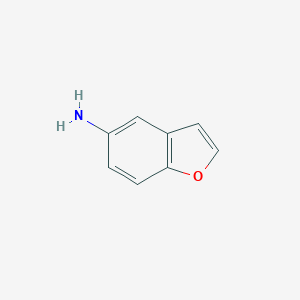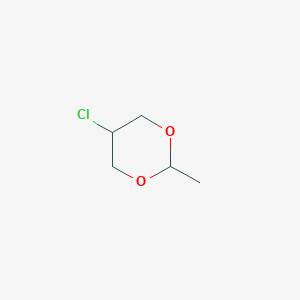
5-Chloro-2-methyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-1,3-dioxane is a chemical compound with the molecular formula C5H9ClO2. It is a heterocyclic organic compound that contains a dioxane ring and a chloro substituent. This compound is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methyl-1,3-dioxane is not well understood. However, it is believed to act as a Lewis acid due to the presence of the chloro substituent. It can also act as a nucleophile due to the presence of the dioxane ring. These properties make it a useful reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 5-Chloro-2-methyl-1,3-dioxane. However, it is not believed to be toxic or harmful to humans or animals when used in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2-methyl-1,3-dioxane has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively easy to synthesize and purify. However, one limitation of this compound is that it is not widely available commercially, and researchers may need to synthesize it themselves.
Direcciones Futuras
There are several future directions for research involving 5-Chloro-2-methyl-1,3-dioxane. One area of interest is the development of new synthetic methods for this compound. Researchers may also investigate its potential as a catalyst or as a building block for the synthesis of new compounds. Additionally, the biochemical and physiological effects of this compound could be further explored to determine its potential as a drug or therapeutic agent.
Conclusion
In conclusion, 5-Chloro-2-methyl-1,3-dioxane is a useful compound for scientific research applications. Its unique properties make it a versatile reagent for organic synthesis, and it has several advantages for use in laboratory experiments. While there is limited information available on its biochemical and physiological effects, there are several future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 5-Chloro-2-methyl-1,3-dioxane involves the reaction of chloroacetaldehyde with ethylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an intramolecular cyclization to form the dioxane ring. The yield of this reaction is typically high, and the product can be purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
5-Chloro-2-methyl-1,3-dioxane is used in various scientific research applications due to its unique properties. It is commonly used as a solvent for organic compounds and as a reagent in organic synthesis. It is also used as a building block for the synthesis of more complex compounds.
Propiedades
Número CAS |
15579-94-9 |
|---|---|
Nombre del producto |
5-Chloro-2-methyl-1,3-dioxane |
Fórmula molecular |
C5H9ClO2 |
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
5-chloro-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C5H9ClO2/c1-4-7-2-5(6)3-8-4/h4-5H,2-3H2,1H3 |
Clave InChI |
GTCHJWXOUCJFBZ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)Cl |
SMILES canónico |
CC1OCC(CO1)Cl |
Sinónimos |
5β-Chloro-2α-methyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



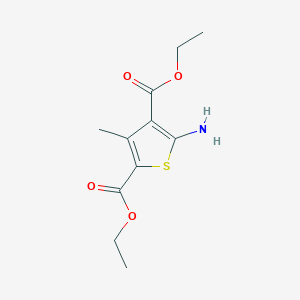
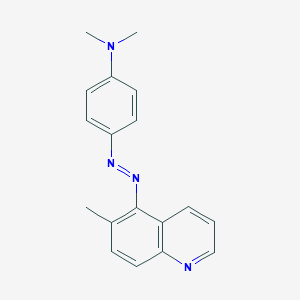
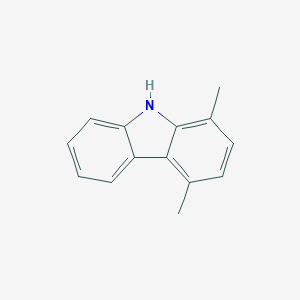
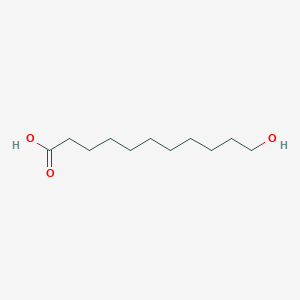
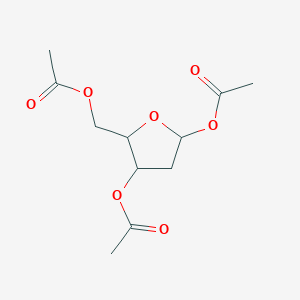
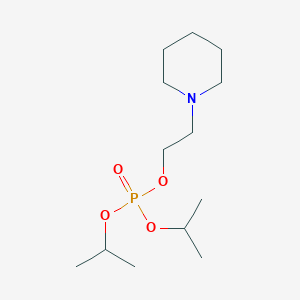
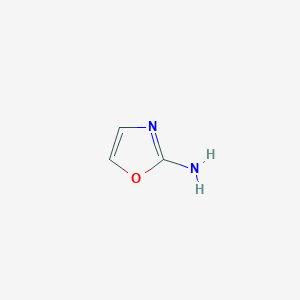
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
